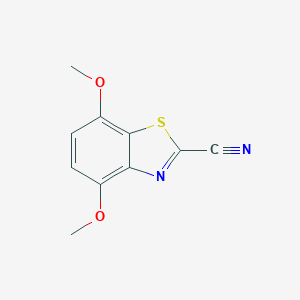![molecular formula C11H11ClF3N3 B064052 2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 175203-38-0](/img/structure/B64052.png)
2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and its derivatives are actively explored in the field of medicinal chemistry. Their structural characterization and synthesis involve the integration of various bioactive moieties to enhance lipophilicity and transport through cell barriers. These compounds are synthesized through condensation and cyclization processes, involving intermediates like 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine. The structural analysis often utilizes X-ray diffraction techniques to establish the solid-state structures of these compounds (Maftei et al., 2016).
Antitumor Activities
Some derivatives of this compound have demonstrated significant antitumor activities. For instance, certain compounds exhibit marked inhibition against the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, suggesting promising anticancer activities. These findings underscore the potential of these compounds in cancer treatment and the importance of further research in this area (Liu et al., 2020).
Chemical Characterization and Properties
The chemical characterization of these compounds involves confirming substitution patterns and understanding molecular structures. For example, the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole can result in structural isomers. The characterization ensures accurate understanding of the molecular structures, which is crucial for their application in scientific research (Bunker et al., 2010).
Formation of Hydrogen-bonded Structures
The hydrogen-bonded structures formed by these compounds are of particular interest due to their implications in molecular interactions and stability. Studies have reported the formation of hydrogen-bonded chains and frameworks in various derivatives, contributing to our understanding of their chemical behavior and potential applications in material science and pharmaceuticals (Portilla et al., 2006).
Orientations Futures
Trifluoromethylpyridines, which are structurally similar to this compound, are increasingly being used in the development of new agrochemicals, pharmaceuticals, and functional materials . This suggests that “2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” and similar compounds may have potential future applications in these areas.
Propriétés
IUPAC Name |
2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3/c1-10(2,3)6-5-9-16-7(11(13,14)15)4-8(12)18(9)17-6/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAQQNNHHQAUEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=C1)N=C(C=C2Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371363 |
Source


|
| Record name | 2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-38-0 |
Source


|
| Record name | 7-Chloro-2-(1,1-dimethylethyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
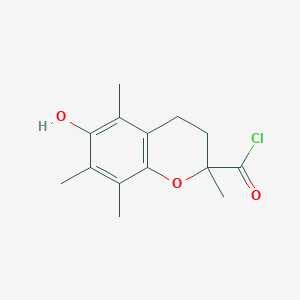


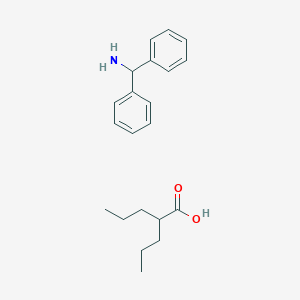
![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
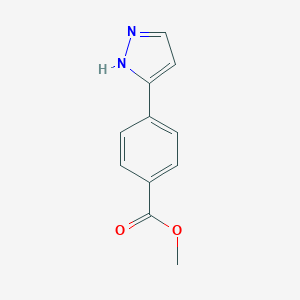
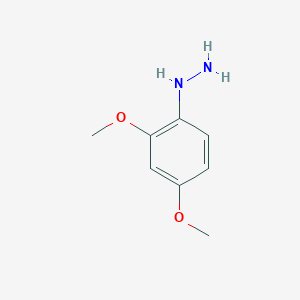


![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B63997.png)
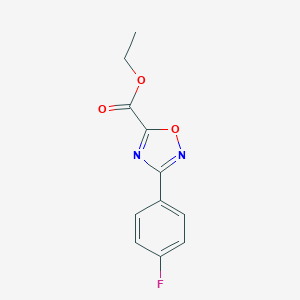
![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)

